molecular formula C14H12BrNO5S B2859874 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 927638-58-2

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B2859874
CAS No.: 927638-58-2
M. Wt: 386.22
InChI Key: WEJHZRAAGHFVBB-UHFFFAOYSA-N
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Description

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C14H12BrNO5S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonylation of 5-bromo-2-methoxyaniline, followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-bromo-2-methoxybenzoic acid, while substitution of the bromine atom can produce various substituted benzoic acid derivatives.

Scientific Research Applications

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes or receptors makes it a candidate for drug discovery.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxybenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    5-Bromo-2-methoxybenzenesulfonamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-Methoxy-5-nitrobenzoic acid: Contains a nitro group instead of a bromine atom, leading to different reactivity and applications.

Uniqueness

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5S/c1-21-12-6-5-10(15)8-13(12)22(19,20)16-11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJHZRAAGHFVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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